molecular formula C9H6BrNO B075139 5-Bromoquinolin-8-ol CAS No. 1198-14-7

5-Bromoquinolin-8-ol

Cat. No. B075139
CAS RN: 1198-14-7
M. Wt: 224.05 g/mol
InChI Key: WIIUANWSGSTCLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromoquinolin-8-ol and its derivatives often involves palladium-catalyzed amination of aryl bromides, where microwave-assisted conditions have shown to improve yields significantly for quinoline substrates (Wang, Magnin, & Hamann, 2003). Another study presents the chemoselective synthesis of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives through a multi-step process, highlighting the versatility in functionalizing the quinoline core (Krishna, 2018).

Molecular Structure Analysis

The structure of 5-Bromoquinolin-8-ol has been elucidated through X-ray crystallography, showing that bromination occurs specifically at the 7-position in an 8-hydroxyquinoline derivative. This analysis also reveals the presence of intermolecular and weak intramolecular hydrogen bonds, which influence the compound's solid-state packing (Collis, Burrell, John, & Plieger, 2003).

Chemical Reactions and Properties

5-Bromoquinolin-8-ol participates in various chemical reactions, including palladium-catalyzed cross-coupling reactions and regioselective bromination. These reactions allow for the further functionalization of the quinoline core, enabling the synthesis of a wide range of derivatives with potential biological activities or material applications. For example, the regioselective synthesis of 3-bromoquinoline derivatives has been demonstrated through a formal [4 + 2]-cycloaddition, showcasing the compound's versatile reactivity (Tummatorn et al., 2015).

Scientific Research Applications

  • Antimicrobial Activity : Derivatives of 5-bromoquinolin-8-ol, such as 5-amino-7-bromoquinolin-8-ol sulfonate, have been synthesized and show potent antibacterial and antifungal activities (P. Krishna, 2018).

  • Corrosion Inhibition : Novel derivatives of 8-hydroxyquinoline, including 5-((2-bromoethoxy) methyl) quinolin-8-ol, have been synthesized and evaluated as effective corrosion inhibitors for mild steel in acidic environments. These compounds adsorb onto the metal surface and significantly reduce corrosion (M. Rbaa et al., 2020).

  • Pharmacology and Toxicology : The compound Clioquinol, a halogenated 8-hydroxyquinoline, has been studied for its potential in treating Alzheimer's disease and cancer, despite its historical association with neurotoxicity (X. Mao & A. Schimmer, 2008).

  • Synthesis and Characterization of Metal Complexes : 8-Hydroxyquinolines, such as 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol, have been synthesized and used to form metal complexes with transition metals like Mn(II) and Fe(II). These complexes show in vitro antimicrobial activity (K. .. Patel & H. S. Patel, 2017).

  • Synthetic Chemistry Applications : 5-Bromoquinolin-8-ol derivatives are useful in the chemoselective synthesis of various compounds, such as aminoquinolines, which are important intermediates in organic synthesis (Tammy C. Wang et al., 2003).

  • Inhibitors of Acid Corrosion : Other derivatives, like 5-((2-(4-bromophenyl)-5, 6-dimethyl-1H-benzimidazol-1-yl) methyl) quinolin-8-ol, have been synthesized and studied for their efficiency in inhibiting acid corrosion, demonstrating high effectiveness and potential for industrial applications (M. Rbaa et al., 2018).

Safety And Hazards

5-Bromoquinolin-8-ol is classified as a warning hazard. It can cause skin irritation (H315) and serious eye irritation (H319) . It is recommended to avoid contact with skin, eyes, and clothing, and to prevent the dispersion of dust . Suitable protective equipment should be worn when handling this compound .

Future Directions

Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, such as 5-Bromoquinolin-8-ol, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . They have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several compounds described in the literature could act as leads for the development of drugs against numerous diseases, including cancer .

properties

IUPAC Name

5-bromoquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIUANWSGSTCLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152590
Record name 8-Quinolinol, 5-bromo-
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Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromoquinolin-8-ol

CAS RN

1198-14-7
Record name 5-Bromo-8-hydroxyquinoline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Quinolinol, 5-bromo-
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Record name 8-Quinolinol, 5-bromo-
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Record name 8-Quinolinol, 5-bromo-
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Record name 5-bromoquinolin-8-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
SW Kwak, JH Hong, SH Lee, M Kim, Y Chung, KM Lee… - Molecules, 2020 - mdpi.com
… The quinolinol compounds 5-bromoquinolin-8-ol (2a) [24], 5-methylquinolin-8-ol (3a) [25], 5-phenylquinolin-8-ol (5a) [26], 5-bromo-2-methylquinolin-8-ol (6a) [27], 2,5-dimethylquinolin-8…
Number of citations: 3 www.mdpi.com
JA Van Doorn, P Van Leeuwen - Journal of Organometallic Chemistry, 1981 - Elsevier
… The reaction of Ru,(CO)~~ with 5-bromoquinolin-8-ol afforded a mixture of monomeric species and a trimeric cluster. These structures are probably related to Ha, b, c and Ib, respectiv*y. …
Number of citations: 21 www.sciencedirect.com
R Schiller, G Scozzafava, A Tumber… - …, 2014 - Wiley Online Library
… Methyl ester 2 was synthesised using 5-bromoquinolin-8-ol employing organopalladium chemistry. To test whether improved permeability could be obtained by substitution of both …
Y Wan, H He, R Sun, L Li, J Sha, G Jiang, Y Li… - Journal of Molecular …, 2020 - Elsevier
… Recent years, the preparation of cloxiquine by using clioquinol [5] or 5-bromoquinolin-8-ol [6] or 8-quinolinol-5-chloro-7-iodo-acetate [7] was also reported with the inversion rate of 99%…
Number of citations: 13 www.sciencedirect.com
I Buchler, D Akuma, V Au, G Carr… - Journal of medicinal …, 2018 - ACS Publications
… To a solution of 5-bromoquinolin-8-ol 36 (5 g, 22.3 mmol) in DMF (40 mL) and THF (20 mL) was added sodium hydride (1.1 g, 26.7 mmol). After 15 min, benzyl bromide (3.1 mL, 26.7 …
Number of citations: 17 pubs.acs.org
VA Montes, R Pohl, J Shinar… - … –A European Journal, 2006 - Wiley Online Library
… 5-Bromo-8-tert-butoxycarbonyloxyquinoline (3): 4-Dimethylaminopyridine (DMAP; 136 mg, 1.12 mmol) was added at room temperature to a stirred suspension of 5-bromoquinolin-8-ol (…
SH Zhou, RD Wang, TT Wu, SH Deng, JC Guo… - European Journal of …, 2023 - Elsevier
As many of the disadvantages of traditional single therapy can be avoided with combination therapy, combination therapy has become a new treatment method. Herein, a long rod-…
Number of citations: 0 www.sciencedirect.com

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